molecular formula C9H16N4O2 B1372147 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide CAS No. 1214639-32-3

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Cat. No.: B1372147
CAS No.: 1214639-32-3
M. Wt: 212.25 g/mol
InChI Key: VYRMLRBUWCWRPO-UHFFFAOYSA-N
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Description

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a chemical compound with the molecular formula C9H16N4O2 It is characterized by the presence of an amino group, a cyano group, and a morpholinoethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide typically involves the reaction of cyanoacetamide with 2-morpholinoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives and nitrile oxides.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyano and amino groups play a crucial role in its binding affinity and specificity, while the morpholinoethyl group enhances its solubility and stability.

Comparison with Similar Compounds

    2-amino-2-cyanoacetamide: Lacks the morpholinoethyl group, resulting in different solubility and reactivity.

    N-(2-morpholinoethyl)acetamide: Lacks the cyano group, affecting its chemical properties and biological activities.

    2-cyano-N-(2-morpholinoethyl)acetamide: Lacks the amino group, leading to variations in its reactivity and applications.

Uniqueness: 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and cyano groups allows for diverse reactivity, while the morpholinoethyl group enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c10-7-8(11)9(14)12-1-2-13-3-5-15-6-4-13/h8H,1-6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRMLRBUWCWRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672947
Record name N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214639-32-3
Record name N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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